N,N-Diallyl-3-aminobenzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallyl-3-aminobenzamide typically involves the reaction of 3-aminobenzamide with allyl bromide in the presence of a base such as triethylamine. This reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N,N-Diallyl-3-aminobenzamide can undergo various chemical reactions, including:
Radical Polymerization: This compound can participate in radical polymerization reactions, particularly when protonated or in the form of quaternary ammonium salts.
Substitution Reactions: The presence of the amino group allows for substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Radical Polymerization: Typically involves radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Substitution Reactions: Common reagents include allyl bromide and bases like triethylamine.
Major Products:
Polymerization Products: Depending on the conditions, the compound can form various polymeric structures.
Substitution Products: The primary product is this compound itself when synthesized from 3-aminobenzamide and allyl bromide.
Scientific Research Applications
N,N-Diallyl-3-aminobenzamide is used extensively in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of N,N-Diallyl-3-aminobenzamide is not extensively documented. its structural similarity to 3-aminobenzamide suggests it may interact with enzymes such as poly ADP ribose polymerase (PARP), which is involved in DNA repair and programmed cell death . This interaction could potentially inhibit the enzyme’s activity, similar to the action of 3-aminobenzamide .
Comparison with Similar Compounds
3-Aminobenzamide: An inhibitor of PARP, used in DNA repair studies.
N,N-Diallyl-N’-acetylhydrazine: Another diallyl compound used in radical polymerization studies.
Uniqueness: N,N-Diallyl-3-aminobenzamide is unique due to its dual functionality, allowing it to participate in both polymerization and substitution reactions. Its structure also enables it to potentially interact with biological targets like PARP, making it valuable in both chemical and biological research .
Properties
IUPAC Name |
3-amino-N,N-bis(prop-2-enyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h3-7,10H,1-2,8-9,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRDMDQCQPDKRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC(=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.